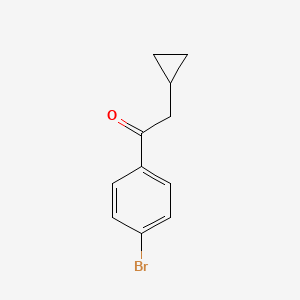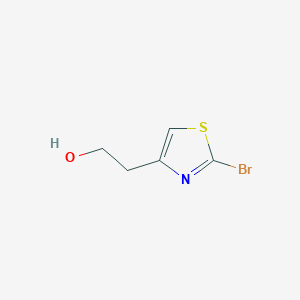
2-(3-Bromo-4-iodophenyl)acetic acid
Descripción general
Descripción
2-(3-Bromo-4-iodophenyl)acetic acid is a substituted acetic acid . It is a powder in physical form .
Molecular Structure Analysis
The IUPAC name for 2-(3-Bromo-4-iodophenyl)acetic acid is (3-bromo-4-iodophenyl)acetic acid . The InChI code is1S/C8H6BrIO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12) . Physical And Chemical Properties Analysis
2-(3-Bromo-4-iodophenyl)acetic acid has a molecular weight of 340.94 . It is a powder in physical form .Aplicaciones Científicas De Investigación
Radiolabeling and Biological Molecule Labeling
The compound's derivatives, specifically iodobenzyl bromide, have been utilized in the radioiodination process to create high-specific-activity radiolabeled molecules. These radiolabeled compounds are efficient for labeling biologically significant molecules that possess nucleophilic functional groups, which can be critical in medical imaging and diagnostic applications (Wilson et al., 1986).
Water Disinfection By-products Analysis
In environmental sciences, the structurally related haloacetic acids (HAAs), including bromo- and iodo-acetic acids, have been identified as toxic water disinfection by-products. A study developed a rapid and sensitive method for the simultaneous analysis of brominated and iodinated acetic acids, alongside other halogenated compounds in water, using ion chromatography-inductively coupled plasma-mass spectrometry (IC-ICP/MS). This method aids in monitoring and managing the presence of toxic DBPs in drinking water (Shi & Adams, 2009).
Chemical Synthesis and Material Development
A study on halogenated phenylacetic acids, including compounds structurally similar to "2-(3-Bromo-4-iodophenyl)acetic acid," focused on their reactivity, acidity, and vibrational spectra. It explored their potential in synthesizing new materials and understanding their electronic properties. This research could contribute to the development of novel materials and chemicals with specific electronic and reactivity characteristics (Srivastava et al., 2015).
Advanced Catalysis and Organic Synthesis
The application of related compounds in facilitating one-pot, multi-component, solvent-free synthesis of complex organic molecules, such as imidazoles, demonstrates the versatility of "2-(3-Bromo-4-iodophenyl)acetic acid" and its derivatives in organic synthesis. Such methodologies are valued for their efficiency, environmental friendliness, and potential in creating pharmaceuticals and fine chemicals (Sonyanaik et al., 2018).
Environmental Toxicology
In toxicology, research on haloacetic acids, closely related to "2-(3-Bromo-4-iodophenyl)acetic acid," has advanced our understanding of their cytotoxic, genotoxic, mutagenic, and teratogenic effects. Studies have identified these compounds as major classes of toxic water disinfection by-products, with research aiming to elucidate their biological mechanisms and impacts on health (Pals et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
2-(3-bromo-4-iodophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOSGOOAZMZAOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-iodophenyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide](/img/structure/B1524036.png)



amine](/img/structure/B1524044.png)
![Benzenamine, 4-[2-(4-bromophenyl)ethenyl]-N,N-bis(4-methylphenyl)-](/img/structure/B1524045.png)



